molecular formula C21H19N3O3 B11949579 1,1-Dibenzyl-3-(3-nitrophenyl)urea CAS No. 86764-64-9

1,1-Dibenzyl-3-(3-nitrophenyl)urea

Cat. No.: B11949579
CAS No.: 86764-64-9
M. Wt: 361.4 g/mol
InChI Key: TTXHUJLSUGTFBS-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C21H19N3O3 It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzyl-3-(3-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous flow reactors for better control of reaction conditions

    Purification: Crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to 50°C.

    Substitution: Alkyl halides or aryl halides, sodium hydride or potassium carbonate as base, dimethylformamide as solvent, 60°C to 100°C.

Major Products

    Reduction: 1,1-Dibenzyl-3-(3-aminophenyl)urea

    Substitution: Various substituted ureas depending on the substituent used

Scientific Research Applications

1,1-Dibenzyl-3-(3-nitrophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds, including anticancer and antibacterial agents.

    Material Science: Utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea
  • 1,1-Dibenzyl-3-(4-methyl-3-nitrophenyl)urea

Uniqueness

1,1-Dibenzyl-3-(3-nitrophenyl)urea is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

CAS No.

86764-64-9

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(3-nitrophenyl)urea

InChI

InChI=1S/C21H19N3O3/c25-21(22-19-12-7-13-20(14-19)24(26)27)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,22,25)

InChI Key

TTXHUJLSUGTFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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